molecular formula C10H16O B1243969 alpha,beta-Thujone CAS No. 76231-76-0

alpha,beta-Thujone

Cat. No. B1243969
CAS RN: 76231-76-0
M. Wt: 152.23 g/mol
InChI Key: USMNOWBWPHYOEA-VWHDNNRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,beta-Thujone is a volatile monoterpene ketone found in several plants frequently used for flavoring foods and beverages . It occurs predominantly in two diastereomeric forms: (−)-α-thujone and (+)-β-thujone . It is a component of the essential oils of some plants .


Synthesis Analysis

The synthesis of α-thujone relies on the functionalization of the readily available dimethylfulvene . The main steps of the biosynthetic route of thujones have been described .


Molecular Structure Analysis

This compound exists in two isomers: α-thujone and β-thujone, which differ by the position of a double bond in the cycle of their molecular structure . The IUPAC names are α: (1 S ,4 R ,5 R )-4-Methyl-1- (propan-2-yl)bicyclo [3.1.0]hexan-3-one and β: (1 S ,4 S ,5 R )-4-methyl-1-propan-2-ylbicyclo [3.1.0]hexan-3-one .


Chemical Reactions Analysis

This compound is known to cause cancers in male rats and induces seizures in the highest doses . It has been detected to have genotoxicity and carcinogenic properties based primarily on in vitro experiments .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C10H16O . It has a molar mass of 152.237 g·mol −1 . The density is 0.92 g/cm 3 for β-thujone and 0.9116 g/cm 3 for α-thujone . It has a boiling point of 203 °C .

Scientific Research Applications

Alpha,beta-Thujone has been studied for its potential applications in a variety of scientific fields. It has been found to have antimicrobial, antifungal, and insecticidal properties, and has been studied for its potential use in the treatment of various diseases, including cancer and malaria. It has also been studied for its potential use as an insect repellent, and as an additive to food and beverages. In addition, this compound has been studied for its potential to improve the flavor and aroma of food and beverages.

Mechanism of Action

Target of Action

Alpha, Beta-Thujone primarily targets the GABA-gated chloride channel . The GABA (gamma-aminobutyric acid) receptor is an inhibitory neurotransmitter in the central nervous system. Alpha-thujone acts as a modulator of this receptor, being roughly two to three times as potent as the beta isomer .

Mode of Action

Alpha, Beta-Thujone acts as a competitive antagonist of the GABA A receptor . By inhibiting GABA receptor activation, neurons may fire more easily, which can cause muscle spasms and convulsions . This interaction with the GABA A receptor is specific to alpha-thujone .

Biochemical Pathways

The primary biochemical pathway affected by Alpha, Beta-Thujone is the GABAergic pathway . By antagonizing the GABA A receptor, thujone interferes with the inhibitory neurotransmission in the central nervous system, potentially leading to a state of over-excitation .

Pharmacokinetics

It is known that alpha-thujone is quickly metabolized in vitro by mouse liver microsomes with nadph (cytochrome p450) forming 7-hydroxy-alpha-thujone as the major product . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thujone and their impact on bioavailability.

Result of Action

At the molecular level, Alpha, Beta-Thujone has been found to exhibit genotoxicity and carcinogenic properties based primarily on in vitro experiments . It has also been associated with antimutagenic and immune-modulatory effects . At the cellular level, it has been shown to inhibit carcinoma cell proliferation and act as a pro-apoptotic, presumably through the induction of oxidative stress in GBM cells .

Action Environment

The action of Alpha, Beta-Thujone can be influenced by various environmental factors. For instance, the phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species .

Advantages and Limitations for Lab Experiments

The use of alpha,beta-Thujone in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize in the laboratory, making it a cost-effective option. In addition, it is a natural compound, making it a safe option for laboratory use. However, this compound is a volatile compound, making it difficult to handle in the laboratory, and it is also a highly reactive compound, making it difficult to store and work with.

Future Directions

The potential applications of alpha,beta-Thujone are still being explored, and there are a number of potential future directions for research. One potential direction is to explore the potential of this compound as an anti-cancer agent. Another potential direction is to explore the potential of this compound as an insect repellent or insecticide. Additionally, further research could be conducted to explore the potential of this compound as an additive to food or beverages. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases.

Safety and Hazards

Alpha,beta-Thujone is known to cause cancers in male rats and induces seizures in the highest doses . It is currently regulated by the European Parliament and Council and the European Medicines Agency due to its neurotoxic effects .

properties

IUPAC Name

(1S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7?,8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMNOWBWPHYOEA-VWHDNNRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC2(CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2C[C@]2(CC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040774
Record name alpha,beta-Thujone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

203 °C
Record name alpha, beta-Thujone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Practically insoluble in water, Soluble in alcohol and many organic solvents
Record name alpha, beta-Thujone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity: 0.915-0.919 at 20 °C/20 °C
Record name alpha, beta-Thujone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The gamma-aminobutyric acid type A (GABA(A)) receptor is the target for the major insecticides alpha-endosulfan, lindane, and fipronil and for many analogs. Their action as chloride channel blockers is directly measured by binding studies with [(3)H]ethynylbicycloorthobenzoate ([(3)H]EBOB). This study tests the hypothesis that GABA(A) receptor subunit composition determines the sensitivity and selectivity of insecticide toxicity. Human receptor subtypes were expressed individually (alpha1, alpha6, beta1, beta3, and gamma2) and in combination in insect Sf9 cells. Binding parameters were similar for [(3)H]EBOB in the beta3 homooligomer, alpha1beta3gamma2 heterooligomer, and native brain membranes, but toxicological profiles were very different. Surprisingly, alpha-endosulfan, lindane, and fipronil were all remarkably potent on the recombinant beta3 homooligomeric receptor (IC50 values of 0.5-2.4 nM), whereas they were similar in potency on the alpha1beta3gamma2 subtype (IC50 values of 16-33 nM) and highly selective on the native receptor (IC50 values of 7.3, 306, and 2470 nM, respectively). The selectivity order for 29 insecticides and convulsants as IC50 ratios for native/beta3 or alpha1beta3gamma2/beta3 was as follows: fipronil > lindane > 19 other insecticides including alpha-endosulfan and picrotoxinin > 4 trioxabicyclooctanes and dithianes (almost nonselective) > tetramethylenedisulfotetramine, 4-chlorophenylsilatrane, or alpha-thujone. Specificity between mammals and insects at the target site (fipronil > lindane > alpha-endosulfan) paralleled that for toxicity. Potency at the native receptor is more predictive for inhibition of GABA-stimulated chloride uptake than that at the beta3 or alpha1beta3gamma2 receptors. Therefore, the beta3 subunit contains the insecticide target and other subunits differentially modulate the binding to confer compound-dependent specificity and selective toxicity., alpha-Thujone, a constituent of wormwood, has been suspected to cause adverse psychoactive reactions in addicted drinkers of absinthe. While the content of alpha-thujone in absinthe is too low for such effects, at higher doses it can indeed induce seizures and inhibit GABA(A) receptors (GABA(A)Rs). The effect of alpha-thujone on GABAergic synaptic currents and the mechanisms by which it modulates GABA(A)Rs remain unknown. To address these issues, cultured hippocampal neurons were used to investigate the action of alpha-Thujone on GABAergic miniature inhibitory postsynaptic currents (mIPSCs) and on responses to exogenous GABA applications. Since lipophilic compounds often show nonspecific actions related to their hydrophobicity, the action of alpha-Thujone was compared to that of dihydroumbellulone, a configurationally pseudoenantiomeric constitutional isomer. alpha-Thujone reduced mIPSC frequency and amplitude and also moderately affected their kinetics, indicating both pre- and postsynaptic mechanisms. Analysis of current responses to exogenous GABA revealed that alpha-thujone reduced their amplitude, affecting their onset, desensitization, and deactivation, suggesting an effect on receptor gating. In contrast, dihydroumbellulone caused only a weak or negligible effect on GABAergic currents, supporting the effects of alpha-thujone on GABAergic inhibition as being due to specific interactions with GABA(A)Rs., Effects of common monoterpenoid alcohols and ketones were investigated on recombinant human gamma-aminobutyric acid A (GABAA; alpha1beta2gamma2s) and glycine (alpha1 homomers) receptors expressed in Xenopus oocytes. GABA currents were enhanced by coapplications of 10-300 uM: (+)-menthol>(-)-menthol>(-)-borneol>>(-)-menthone=camphor enantiomers>carvone enantiomers, with menthol acting stereoselectively. By contrast, thujone diastereomers inhibited GABAA receptor currents while glycine currents were only markedly potentiated by menthol. Positive modulation by (+)-menthol was explored given its pronounced effects (e.g., at 100 uM, GABA and glycine EC20 responses increased by 496+/-113% and 135+/-56%, respectively). (+)-Menthol, 100 uM, reduced EC50 values for GABA and glycine from 82.8+/-9.9 to 25.0+/-1.8 uM, and from 98.7+/-8.6 to 75.7+/-9.4 uM respectively, with negligible effects on maximal currents. This study reveals a novel neuroactive role for menthol as a stereoselective modulator of inhibitory ligand-gated channels., The mechanism of alpha-thujone neurotoxicity has been convincingly elucidated in experimental animal studies. alpha-thujone is a rapidly acting modulator of the GABA-gated chloride channel. The effect appears to be due to the parent compound . Alpha-thujone is more potent than beta-thujone (about 2 to 3-fold) or 7-hydroxy-alpha-thujone (about 56-fold) in the GABAA receptor binding assay. The effective concentrations of alpha-thujone in various GABAA related assays were between 10 and 30 uM. The neuronal effect seems to be completely reversible. The highest measured brain concentrations at 2.5 min of alpha-thujone and 7-hydroxy-alphathujone after the i.p. administration of alpha-thujone at the dose of 50 mg/kg were about 11 and 29 ppm, respectively, at the time of severe poisoning signs. Thujone may be porphyrinogenic.
Record name alpha, beta-Thujone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless or almost colorless liquid

CAS RN

76231-76-0
Record name alpha, beta-Thujone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076231760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,beta-Thujone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha ,beta -Thujone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name alpha, beta-Thujone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha,beta-Thujone
Reactant of Route 2
alpha,beta-Thujone
Reactant of Route 3
alpha,beta-Thujone
Reactant of Route 4
alpha,beta-Thujone
Reactant of Route 5
Reactant of Route 5
alpha,beta-Thujone
Reactant of Route 6
alpha,beta-Thujone

Q & A

Q1: How can α,β-Thujone be quantified in complex mixtures like alcoholic beverages?

A2: A reliable method for quantifying α,β-Thujone, along with other flavoring agents like pulegone, safrole, coumarin, and β-asarone, in alcoholic beverages is gas chromatography coupled with selected-ion monitoring mass spectrometry (GC-SIM-MS). [] This technique allows for the simultaneous measurement of these compounds at parts-per-billion (ppb) levels. [] The high sensitivity and selectivity of GC-SIM-MS make it a valuable tool for monitoring α,β-Thujone levels in beverages to ensure consumer safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.